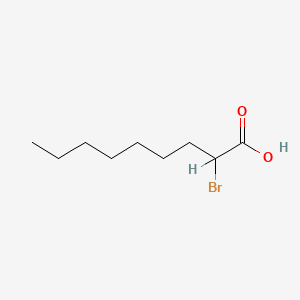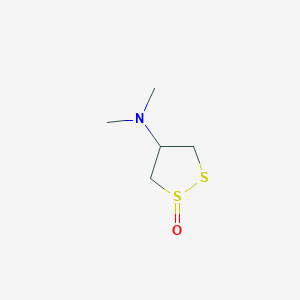
Methyl 2,3,6-trichlorobenzoate
概要
説明
Methyl 2,3,6-trichlorobenzoate is an organic compound with the molecular formula C8H5Cl3O2 It is a derivative of benzoic acid, where three chlorine atoms are substituted at the 2, 3, and 6 positions, and the carboxyl group is esterified with a methyl group
作用機序
Target of Action
Methyl 2,3,6-trichlorobenzoate is a complex compound with a molecular formula of C8H5Cl3O2 .
Mode of Action
A study on the electroreduction of chlorinated methyl benzoates, including this compound, suggests that the rate of dechlorination, which is the main reaction, is dependent on the substitution pattern .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
A study on the electroreduction of chlorinated methyl benzoates, including this compound, suggests that the main reaction is dechlorination .
生化学分析
Biochemical Properties
Methyl 2,3,6-trichlorobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in the degradation of chlorinated aromatic compounds. For instance, it has been observed that aerobic bacteria such as Burkholderia xenovorans LB400 can degrade polychlorobiphenyls (PCBs) into chlorobenzoates, including this compound . This compound can inhibit the growth of these bacteria and induce stress proteins such as molecular chaperones DnaK and HtpG . Additionally, enzymes like BenD and CatA, which are part of the benzoate and catechol catabolic pathways, are induced in response to this compound .
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it has been shown to inhibit growth and induce stress responses . This compound can lead to the accumulation of electron-dense granules in the cytoplasm, which are likely polyphosphates . Furthermore, this compound can influence cell signaling pathways and gene expression by inducing enzymes involved in the Krebs cycle, likely as a response to increased cellular energy requirements .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with specific enzymes and proteins. It can bind to and inhibit enzymes involved in the degradation of chlorinated aromatic compounds, leading to the accumulation of intermediate metabolites . For example, the induction of molecular chaperones DnaK and HtpG suggests that this compound creates a stressful condition for the bacteria, triggering a protective response . Additionally, the induction of enzymes like BenD and CatA indicates that this compound can activate specific catabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of specific enzymes and environmental conditions . Long-term exposure to this compound can lead to persistent stress responses in bacterial cells, as well as potential changes in cellular function and metabolism . The rate of dechlorination and other side reactions, such as hydrogenation of the benzene ring, can also vary depending on the substitution pattern of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . In studies involving chlorinated aromatic compounds, it has been observed that higher doses can induce significant stress responses and inhibit growth in bacterial cells . These findings suggest that there may be a threshold effect, where the impact of this compound becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of chlorinated aromatic compounds. It can be metabolized by bacteria through pathways that involve the formation of (chloro)catechols, which are further degraded via modified ortho-cleavage pathways . Enzymes such as (chloro)catechol-1,2-dioxygenase and (chloro)catechol-2,3-dioxygenase play a crucial role in these pathways . The presence of this compound can affect metabolic flux and the levels of intermediate metabolites in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound in different cellular compartments . The transport and distribution of this compound are essential for understanding its overall impact on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within the cell can influence its interactions with enzymes and proteins, as well as its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2,3,6-trichlorobenzoate can be synthesized through several methods. One common approach involves the chlorination of methyl benzoate, followed by purification processes to isolate the desired trichlorinated product. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and the reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 6 positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where methyl benzoate is continuously fed and chlorinated. The reaction conditions, such as temperature, pressure, and the concentration of chlorinating agents, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound .
化学反応の分析
Types of Reactions
Methyl 2,3,6-trichlorobenzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form dechlorinated products.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
科学的研究の応用
類似化合物との比較
Methyl 2,3,6-trichlorobenzoate can be compared with other chlorinated benzoates, such as:
Methyl 2,4,6-trichlorobenzoate: This compound has chlorine atoms at the 2, 4, and 6 positions.
Methyl 2,3,4-trichlorobenzoate: With chlorine atoms at the 2, 3, and 4 positions, this compound also shows distinct properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and potential applications. Its selective reactivity makes it a valuable compound for targeted synthesis and research.
特性
IUPAC Name |
methyl 2,3,6-trichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWDHDKEHFFNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346248 | |
| Record name | Methyl 2,3,6-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2694-06-6 | |
| Record name | Methyl 2,3,6-trichlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,3,6-trichlorobenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JM9JLC9LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)







